Tripentyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tripentyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O4P/c1-4-7-10-13-17-20(16,18-14-11-8-5-2)19-15-12-9-6-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAVUVZBMMXBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(=O)(OCCCCC)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052698 | |
| Record name | Tripentyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2528-38-3 | |
| Record name | Tripentyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripentyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, tripentyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripentyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripentyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tripentyl phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ87Q628UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Modifications of Organophosphate Esters
Innovative Synthetic Routes for Organophosphate Ester Derivatives
However, modern synthetic chemistry has pushed for more efficient, selective, and environmentally benign processes, leading to the development of innovative routes that often employ catalysis and adhere to green chemistry principles.
Catalytic Approaches in Organophosphate Ester Synthesis
Catalysis offers a powerful tool for enhancing the synthesis of organophosphate esters by improving reaction rates, selectivity, and yields while often allowing for milder reaction conditions.
Phase-Transfer Catalysis (PTC): This technique is particularly effective for reactions involving reagents in separate immiscible phases (e.g., an aqueous phase and an organic phase). tandfonline.com In the context of organophosphate synthesis, PTC, often using quaternary onium salts like Aliquat 336® or crown ethers, facilitates the transfer of the alkoxide nucleophile from the aqueous or solid phase to the organic phase containing the phosphorus electrophile. tandfonline.comphasetransfer.com This method can accelerate the reaction, improve yields, and minimize side reactions like hydrolysis. tandfonline.com The synthesis of various mixed alkyl phosphates has been successfully achieved using PTC, demonstrating its versatility. tandfonline.com
Metal-Based Catalysis: Metal catalysts, including Lewis acids and transition metal complexes, are employed to activate the phosphorus center or the alcohol, facilitating the esterification process. For the synthesis of triaryl phosphates, catalysts like iron(III) acetylacetonate (B107027) with iodine have been used to achieve complete conversion of white phosphorus under aerobic conditions, avoiding the use of chlorine. lookchem.comchemistryviews.org While this specific example is for triaryl phosphates, the principle of using metal catalysts to activate phosphorus precursors is applicable to trialkyl phosphate (B84403) synthesis. For instance, a patented method for triphenyl phosphate uses a metal catalyst during the reaction of phenol (B47542) and phosphorus oxychloride to improve yield and purity. google.com
Solvent-Free Microwave Synthesis: Microwave irradiation has emerged as a method to dramatically accelerate the synthesis of trialkyl phosphates from alcohols and phosphorus oxychloride. orientjchem.org This technique can increase the reaction speed by a factor of 40 to 120 compared to conventional heating. orientjchem.org The rapid heating minimizes secondary reactions and degradation of the target product, although yields may be slightly lower than with classic heating due to the significantly reduced reaction times. orientjchem.org This solvent-free approach aligns well with the principles of green chemistry.
Table 1: Comparison of Synthetic Approaches for Trialkyl Phosphates
| Method | Catalyst/Conditions | Key Advantages | Reference(s) |
| Conventional Synthesis | Pyridine (B92270), 80-95°C, several hours | Well-established method | orientjchem.org |
| Phase-Transfer Catalysis | Quaternary onium salts (e.g., Aliquat 336®) | Accelerated reaction, improved yield, avoids side reactions | tandfonline.comphasetransfer.com |
| Metal Catalysis | Iron(III) acetylacetonate/Iodine (for triaryl phosphates) | High selectivity, avoids chlorine-based processes | lookchem.comchemistryviews.org |
| Microwave Synthesis | Solvent-free, microwave irradiation (seconds to minutes) | Drastically reduced reaction time, minimizes secondary reactions | orientjchem.org |
Green Chemistry Principles in Phosphate Ester Production
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rsc.org This is particularly relevant for the large-scale production of compounds like tripentyl phosphate.
Key green chemistry strategies include:
Use of Greener Solvents: Research has explored replacing hazardous solvents with more benign alternatives. For example, triethyl phosphate (TEP) itself is being investigated as a green, non-toxic, and biodegradable solvent for other chemical reactions, such as peptide synthesis. tandfonline.comtandfonline.com The principles driving this research can be applied to the synthesis of other organophosphates.
Solvent-Free Conditions: As mentioned, microwave-assisted synthesis can often be performed without a solvent, which significantly reduces waste and simplifies product purification. orientjchem.orgresearchgate.net
Atom Economy: Processes that maximize the incorporation of all materials used in the process into the final product are preferred. rsc.org Catalytic routes that avoid the use of stoichiometric reagents, such as the pyridine base in the conventional method, improve atom economy. rsc.org
Renewable Feedstocks: A core principle of green chemistry is the use of renewable starting materials. rsc.org While the direct synthesis of this compound from renewable pentanol (B124592) is standard, broader efforts in the chemical industry focus on producing platform chemicals from biomass, which could eventually provide a renewable source for the alcohol feedstock.
Energy Efficiency: Methods like microwave synthesis or catalysis that allow for lower reaction temperatures and shorter reaction times contribute to greater energy efficiency. orientjchem.orgelchemy.com
Derivatization Strategies for Tailored this compound Analogues
Derivatization of this compound involves chemically modifying its structure to create new analogues with specific, tailored properties. This is often focused on altering the length or structure of the three pentyl chains.
Modification of Alkyl Chains in Trialkyl Phosphates
Modifying the alkyl chains of a trialkyl phosphate can be achieved through several synthetic strategies. While specific studies on derivatizing this compound are not abundant, general methods for organophosphate synthesis can be adapted for this purpose.
Synthesis of Unsymmetrical Esters: To create analogues with different alkyl chains (e.g., a dipentyl ethyl phosphate), a stepwise synthesis is required. This would involve reacting phosphorus oxychloride sequentially with different alcohols. For example, reacting POCl₃ first with two equivalents of 1-pentanol (B3423595) would yield dipentyl phosphorochloridate, which could then be reacted with ethanol (B145695) to produce the unsymmetrical trialkyl phosphate. Quantum chemical calculations have been used to study the complexation behavior of such unsymmetrical trialkyl phosphates. researchgate.net
Transesterification: This process involves exchanging the alkyl groups of an existing ester with the alkyl group of a different alcohol. While economically viable for some industrial processes, it is a potential route for creating derivatives. google.com For example, reacting this compound with an excess of a different alcohol (e.g., ethanol) in the presence of a suitable catalyst could lead to the formation of mixed pentyl/ethyl phosphates.
Cross-Coupling Reactions: Advanced organic synthesis techniques allow for the modification of molecules at specific positions. While more commonly applied to aryl phosphates, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) are powerful tools for creating carbon-carbon bonds. mdpi.com These methods could theoretically be adapted to modify functionalized alkyl chains attached to the phosphate core.
Structural Elucidation of Synthesized Intermediates
Confirming the structure of the final product and any intermediates is crucial in chemical synthesis. A combination of modern analytical techniques is used for the structural elucidation of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural analysis.
³¹P-NMR: This technique is highly specific to phosphorus-containing compounds. The chemical shift of the phosphorus nucleus provides direct information about its chemical environment. For example, the ³¹P NMR chemical shift for tridecyl phosphate is reported at -1.70 ppm, while for tripropyl phosphate it is near 0.08 ppm. researchgate.netmdpi.com This allows for clear differentiation between phosphates, phosphonates, and other phosphorus species.
¹H-NMR and ¹³C-NMR: These spectra provide detailed information about the structure of the alkyl chains. The chemical shifts, signal integrations, and coupling patterns confirm the presence of the pentyl groups and their attachment to the phosphate oxygen. For this compound, the ¹H-NMR spectrum would show characteristic signals for the five different carbon environments in the pentyl chain, with the signal for the methylene (B1212753) group attached to the oxygen (α-CH₂) appearing furthest downfield. chemicalbook.com
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For this compound (molecular weight 308.4 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, such as the loss of pentyl or pentene groups. chemicalbook.comnih.gov Common fragmentation ions observed for trialkyl phosphates include those resulting from the cleavage of the P-O and C-O bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include a strong P=O (phosphoryl) stretch typically around 1260 cm⁻¹ and P-O-C stretches around 1000-1030 cm⁻¹. researchgate.net
Table 2: Key Analytical Data for Trialkyl Phosphate Characterization
| Technique | Observation for Trialkyl Phosphates | Information Gained | Representative Reference(s) |
| ³¹P-NMR | Single resonance peak, chemical shift near 0 ppm | Confirms phosphate ester structure, detects phosphorus impurities | researchgate.netmdpi.com |
| ¹H-NMR | Signals corresponding to alkyl chain protons; downfield shift for α-CH₂ | Confirms alkyl chain structure and attachment to phosphate | chemicalbook.com |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns | Confirms molecular weight and fragmentation pathway | chemicalbook.comnih.gov |
| IR Spectroscopy | Strong P=O stretch (~1260 cm⁻¹), P-O-C stretch (~1000-1030 cm⁻¹) | Identifies key functional groups (phosphoryl, phosphate ester) | researchgate.net |
Sophisticated Analytical Techniques for Trace Level Organophosphate Ester Detection and Speciation
Chromatographic Separations and Mass Spectrometric Identification
Chromatography, in conjunction with mass spectrometry, stands as a cornerstone for the analysis of OPEs. The choice between gas chromatography (GC) and liquid chromatography (LC) is often dictated by the volatility and thermal stability of the target compounds, as well as the complexity of the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental and Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of a wide range of OPEs, including those that are thermally labile or less volatile, making them less suitable for GC analysis. researchgate.net This technique offers high sensitivity and specificity, allowing for the detection of trace levels of compounds like tripentyl phosphate (B84403) in various matrices. researchgate.netnih.gov
In environmental analysis, LC-MS/MS has been successfully applied to determine OPEs in water and sediment samples. nih.gov For instance, a validated LC-MS/MS method for the comprehensive determination of twelve organophosphate triesters in sediment demonstrated low limits of quantification (LOQs) ranging from 0.01 to 5.0 ng g-1 dry weight. nih.gov The high sensitivity of LC-MS/MS is crucial for monitoring the low concentrations of these compounds often found in environmental compartments. nih.gov
For biological samples, LC-MS/MS is invaluable due to its ability to handle complex matrices such as blood, urine, and tissue. scribd.commiljodirektoratet.no The technique's ability to provide structural information through fragmentation patterns in MS/MS mode aids in the unambiguous identification of specific OPEs. mdpi.com The development of methods using advanced liquid chromatography systems coupled with triple quadrupole mass spectrometers has enabled the analysis of OPEs and their metabolites in human urine. nih.gov
| Parameter | Value | Reference |
| Sample Type | Sediment | nih.gov |
| Analytical Method | LC-MS/MS | nih.gov |
| Target Analytes | 12 OP triesters | nih.gov |
| LOQ Range | 0.01-5.0 ng g-1 dw | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Environmental Monitoring
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the environmental monitoring of volatile and semi-volatile OPEs. chromatographyonline.comresearchgate.net It combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. publisso.de
GC-MS has been instrumental in the analysis of OPEs in various environmental media, including air, water, soil, and dust. researchgate.netberkeley.eduresearchgate.net For instance, a GC-MS method was developed for the determination of seven OPEs in dust, soil, and sediment samples, with method limits of quantification (MLOQs) in dust and soil ranging from 1.4 to 15.7 ng g⁻¹ and 0.3 to 2.9 ng g⁻¹, respectively. researchgate.net In another study focusing on water samples, an analytical method using solid-phase extraction coupled with GC-MS achieved limits of detection between 0.006 and 0.850 ng L⁻¹. researchgate.net Tripentyl phosphate has been used as an internal standard in GC-MS methods developed for the quantification of other organophosphorus compounds in biological matrices like rat and mouse plasma. nih.govoup.com
The selection of specific ions for monitoring (Selected Ion Monitoring, SIM mode) in GC-MS enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace concentrations of OPEs even in complex environmental samples. researchgate.net
| Parameter | Value | Reference |
| Sample Types | Dust, Soil, Sediment | researchgate.net |
| Analytical Method | GC-MS | researchgate.net |
| MLOQ Range (Dust) | 1.4-15.7 ng g⁻¹ | researchgate.net |
| MLOQ Range (Soil) | 0.3-2.9 ng g⁻¹ | researchgate.net |
| Sample Type | Water | researchgate.net |
| Analytical Method | SPE-GC-MS | researchgate.net |
| LOD Range | 0.006–0.850 ng L⁻¹ | researchgate.net |
Advanced Extraction and Sample Preparation Protocols
The effectiveness of any chromatographic analysis is heavily dependent on the efficiency of the sample preparation step. Advanced extraction techniques are crucial for isolating and pre-concentrating trace levels of OPEs from complex biological and environmental matrices, thereby minimizing matrix effects and enhancing detection sensitivity.
Solid-Phase Microextraction (SPME) in Biological Fluid Analysis
Solid-phase microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique. mdpi.com It involves the use of a coated fiber that extracts and concentrates analytes from a sample. sigmaaldrich.com The analytes are then thermally desorbed directly into the injector of a gas chromatograph.
SPME has been successfully employed for the extraction of OPEs from biological fluids like human plasma. researchgate.net The technique is valued for its simplicity and the minimal volume of sample required. A method using SPME coupled with gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) has been described for the phosphorus-specific and highly sensitive determination of alkyl and aryl phosphates in human plasma. researchgate.net The feasibility of SPME for determining organophosphorus flame retardants in water samples has also been evaluated, showing good sensitivity with quantification limits between 0.010 and 0.025 ng/ml. researchgate.net
Microporous Membrane Liquid-Liquid Extraction (MMLLE) for Biological Samples
Microporous membrane liquid-liquid extraction (MMLLE) is another advanced sample preparation technique used for the analysis of lipophilic compounds in biological samples. researchgate.net In MMLLE, the sample is stirred on one side of a planar membrane while a receiving organic phase is pumped on the other side. This technique effectively reduces lipid co-extraction, which is a common challenge in the analysis of biological fluids. researchgate.net
A method utilizing a stir-bar assisted MMLLE for the clean-up of organophosphate esters in blood plasma reported recoveries for eight different OPEs between 30% and 89%. researchgate.net When coupled with gas chromatography and a nitrogen-phosphorus detector (GC-NPD), the method achieved detection limits between 0.2 and 0.9 ng g⁻¹ plasma. researchgate.net this compound has been utilized as an internal standard in MMLLE methods for the analysis of other organophosphate esters in water samples. researchgate.net
| Technique | Principle | Application for OPEs | Key Findings | Reference |
| SPME | Adsorption of analytes onto a coated fiber. | Extraction from human plasma. | Coupled with GC-ICP-MS for sensitive, phosphorus-specific detection. | researchgate.net |
| MMLLE | Liquid-liquid extraction across a microporous membrane. | Clean-up of OPEs in blood plasma. | Reduced lipid co-extraction; recoveries of 30-89%; LODs of 0.2-0.9 ng g⁻¹. | researchgate.net |
Optimized Clean-up Procedures for Complex Sample Matrices
The accurate determination of this compound and other organophosphate esters (OPEs) at trace levels is frequently complicated by the presence of interfering substances in complex sample matrices such as environmental and biological samples. Effective clean-up procedures are therefore essential to remove these interferences, reduce matrix effects, and improve the reliability of analytical results. researchgate.netagriculturejournal.org The choice of clean-up technique is highly dependent on the sample type and the target analytes.
Solid-Phase Extraction (SPE) is a widely adopted clean-up method for liquid samples, particularly water. mdpi.com It provides high recoveries, ranging from 67% to 105% with relative standard deviations (RSDs) below 20% for OPEs in water samples. mdpi.com Various sorbents are employed in SPE, including Oasis HLB, C18, silica (B1680970) gel, and Florisil®. researchgate.net A novel approach, magnetic solid-phase extraction (MSPE), utilizes magnetic or magnetizable materials as sorbents, offering a rapid and efficient alternative to traditional SPE. chromatographyonline.com For instance, a method using multi-walled carbon nanotube (MWCNT)-coated iron oxide as an adsorbent has been successfully developed for analyzing OPEs in river water. chromatographyonline.com For solid samples like sediment and soil, microwave-assisted extraction (MAE) is highly recommended, followed by clean-up using a silica gel packed column. mdpi.com
For food and biological matrices, which are often high in lipids and other complex components, more specialized procedures are required. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for OPEs in various matrices including fish, fruit, and rice. agriculturejournal.orgnih.govmdpi.com This method involves an extraction with acetonitrile (B52724) followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) clean-up. agriculturejournal.orgmdpi.com For high-fat samples like fish, the QuEChERS protocol can be combined with novel devices like LipiFiltr for selective lipid removal, achieving good analyte recovery and minimizing matrix effects. nih.gov Other techniques for lipid-rich samples include gel permeation chromatography (GPC) and acid partitioning, though these can be solvent-intensive or risk degrading sensitive compounds. uantwerpen.beberkeley.edu
Recent innovations in sample clean-up include cold-induced liquid-liquid extraction (CI-LLE), which has been applied to human matrices like serum, urine, and milk for the simultaneous analysis of OPEs and their metabolites. nih.gov This "one-step" treatment combines purification and enrichment efficiently. nih.gov Another technique is microporous membrane liquid-liquid extraction (MMLLE), which has been used for the clean-up of OPEs in human blood plasma, effectively removing plasma lipids when combined with an SPE step. researchgate.net
Quantification and Quality Assurance in Organophosphate Ester Analysis
Rigorous quantification and quality assurance protocols are paramount to generating reliable and defensible data in the analysis of this compound and other OPEs. This involves comprehensive method validation and the correct application of standards.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance metrics include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). nih.govfrontiersin.org Regulatory guidelines, such as the SANTE guidelines, often specify acceptable ranges for these metrics, for example, average recoveries between 70% and 120% and RSDs ≤ 20%. lcms.cz
The achievable limits of detection for OPEs vary significantly depending on the analytical technique and the sample matrix. For example, methods for analyzing OPEs in water have reported LODs in the range of 0.038–1 μg/L, while methods for air samples can achieve much lower LODs, between 0.4 and 19 pg/m³. chromatographyonline.comnih.govdiva-portal.org In complex biological matrices, a validated method for 34 OPEs in seabird eggs and liver tissue demonstrated good linearity (R² > 0.99), average recoveries of 70% to 120%, and inter-day precision with a median RSD below 15%. frontiersin.org A study on fish samples using a QuEChERS-based method reported LODs ranging from 0.05 ng/g to 2.00 ng/g. nih.gov These metrics confirm the methods' sensitivity and reproducibility for trace-level analysis.
The following table summarizes method performance metrics from various studies on OPE analysis.
| Matrix | Analytical Method | Recovery (%) | RSD (%) | LOD | Reference |
|---|---|---|---|---|---|
| Environmental Water | MSPE-GC-MS | 72.5 - 89.1 | <10 | 0.038 - 1 μg/L | chromatographyonline.com |
| Human Serum | CI-LLE-HPLC-MS/MS | 80 - 123 | <15 | 0.1 - 113 pg/mL | nih.gov |
| Human Urine | CI-LLE-HPLC-MS/MS | 80 - 123 | <15 | 0.1 - 22 pg/mL | nih.gov |
| Seabird/Fish Tissue | HPLC-HRMS | 70 - 120 | 2.25 - 25.4 | Not Specified | frontiersin.org |
| Air | SPE-LC-MS | >95 | <8 | 0.4 - 19 pg/m³ | nih.govdiva-portal.org |
| Fish | QuEChERS-GC-MS/MS | 67 - 116 | Not Specified | 0.05 - 2.00 ng/g | nih.gov |
The use of internal standards (IS) is critical for achieving accurate quantification in trace analysis, especially when dealing with complex matrices. Internal standards are compounds added to a sample in a known quantity before processing. They help to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby compensating for matrix effects. nih.govsci-hub.se
For the analysis of OPEs, isotopically labeled internal standards (ILIS) are considered the gold standard. sci-hub.se These are analogues of the target analytes where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium, Carbon-13). Because ILIS have nearly identical chemical and physical properties to their native counterparts, they co-elute chromatographically and experience similar extraction efficiencies and matrix effects. nih.govsci-hub.se Their use can effectively compensate for signal enhancement or inhibition caused by the sample matrix. nih.gov
In some methods, other organophosphorus compounds are used as internal or recovery standards. For example, Triphenyl phosphate (TPP) is specified as an internal standard in the AOAC Official Method 2007.01 for pesticide analysis using QuEChERS. mdpi.comrestek.com Notably, this compound (also referred to as tri-n-pentylphosphate or TAP) has been used as a recovery standard in the analysis of OPEs in biota and as an internal standard for sediment analysis. berkeley.edu The selection of an appropriate internal standard that is not present in the original sample is a crucial step in method development for the accurate quantification of this compound and its related compounds. berkeley.edu
Environmental Distribution, Transport, and Biogeochemical Cycling of Tripentyl Phosphate
Global Occurrence and Spatial Distribution Patterns
Research has confirmed the presence of tripentyl phosphate (B84403) across aquatic, atmospheric, and terrestrial environments, as well as in living organisms. Its detection in remote regions suggests it undergoes long-range transport.
Tripentyl phosphate is frequently detected in aquatic systems, a primary receptacle for environmental contaminants.
Surface Water : Studies have identified TPeP in riverine and marine environments. In a study of Chinese rivers, the average concentration of TPeP was 0.12 ng/L. nih.gov In the Pearl River and South China Sea, TPeP was found to have a significant particulate fraction, with an average of 28.3% of the compound associated with suspended particles rather than being in the dissolved phase. nih.gov The presence of organophosphate esters (OPEs) like TPeP in coastal waters is often linked to river runoff. nih.gov
Wastewater : Wastewater treatment plants (STPs) are significant pathways for OPEs to enter the aquatic environment. researchgate.netregulations.gov While specific concentration data for TPeP in wastewater is less detailed than for other OPEs, studies on Swedish STPs have included TPeP in their analysis of organophosphorus compounds passing through treatment facilities. researchgate.net The incomplete removal of these compounds during treatment leads to their discharge in effluents. researchgate.net
Drinking Water : Organophosphate flame retardants, including TPeP, have been detected in ground, surface, and drinking water. accustandard.com A study of drinking water source areas in Henan, China, detected TPeP in both water and sediment samples, highlighting its potential to enter human water supplies. nih.gov
Table 1: Reported Concentrations of this compound in Aquatic Environments
| Environment | Location | Concentration | Source(s) |
| River Water | China | Average: 0.12 ng/L | nih.gov |
| Sediment (Drinking Water Source) | Henan, China | Up to 1289.8 ng/g | nih.gov |
| Surface Seawater | Pearl River / South China Sea | Significant particulate fraction (28.3%) | nih.gov |
The physical and chemical properties of TPeP allow for its transport over vast distances from its sources. It can be released into the atmosphere and travel in both gaseous and particle-bound phases. researchgate.netresearchgate.net The detection of TPeP in ocean sediments from the North Pacific to the Arctic Ocean provides strong evidence of its potential for long-range transport. researchgate.netcapes.gov.bracs.org
Ocean currents also serve as a crucial medium for the long-distance movement of dissolved OPEs. mdpi.com Furthermore, sea salt aerosol splash from surrounding seas can be a source of these compounds in remote locations like the Antarctic. mdpi.com The atmospheric half-lives of some particle-bound OPEs are estimated to be several days, which is sufficient to meet the criteria for long-range atmospheric transport under the Stockholm Convention. mdpi.comuri.edu
TPeP contaminates terrestrial environments, primarily through atmospheric deposition and the disposal of products containing it.
Soil and Sediment : TPeP has been found in sediment, which acts as a sink for many environmental pollutants. In one drinking water source area, sediment concentrations of TPeP reached as high as 1289.8 ng/g. nih.gov Studies have also confirmed its presence in ocean sediments across broad geographical areas, from the North Pacific to the Arctic. capes.gov.br The concentration of OPEs in sediments is often positively correlated with the total organic carbon (TOC) content. hereon.de
Dust : Indoor dust is a significant reservoir for OPEs released from consumer products. researchgate.netca.gov As TPeP is used as an additive plasticizer and flame retardant, it can leach or abrade from products and accumulate in dust. uni-hamburg.dehhearprogram.org This dust can then be transported outdoors, contributing to wider environmental contamination. Human exposure to OPEs via dust ingestion is a recognized pathway. researchgate.net
This compound has been shown to bioaccumulate in organisms and biomagnify in food webs. Several studies have noted the unexpected trophic biomagnification of TPeP in marine ecosystems. researchgate.netresearchgate.netnih.gov Trophic Magnification Factors (TMFs), which indicate if a substance's concentration increases up the food chain, have been calculated for TPeP. A TMF greater than 1 suggests biomagnification.
Table 2: Trophic Magnification of this compound (TPeP)
| Location | Food Web | Trophic Magnification Factor (TMF) | Finding | Source(s) |
| Weizhou Island, South China Sea | Pelagic | 1.7 | Biomagnification Observed | csic.esresearchgate.net |
| Tropical Marine Ecosystem | Pelagic | Not specified, but noted | Unexpected trophic biomagnification | researchgate.netresearchgate.netnih.gov |
In a tropical marine food web in the South China Sea, the total concentration of 11 OPEs was found to decrease from lower to higher trophic levels, from phytoplankton to fish. nih.gov However, within this general trend, the specific biomagnification of TPeP was highlighted as an unexpected finding requiring further investigation. researchgate.netnih.gov Studies have also found that TPeP can exhibit high bioconcentration in fish, with accumulation being influenced by the pollutant's properties and the organism's metabolism. nih.gov
Occurrence in Terrestrial Compartments (Soil, Dust)
Source Identification and Emission Pathways
The presence of this compound in the environment is directly linked to its production and use in a variety of industrial and consumer applications.
This compound is an organophosphate ester used as a flame retardant and a plasticizer. acs.org OPEs are typically used as additive flame retardants, meaning they are physically mixed into materials like plastics and foams rather than being chemically bonded. uni-hamburg.de This physical mixing allows them to be released into the environment more easily over the product's lifespan through processes like volatilization (releasing as a gas), leaching (dissolving out into liquids), and abrasion (wearing off as dust). researchgate.netuni-hamburg.de
Common products that contain OPEs, and are therefore potential sources of TPeP, include:
Polyurethane foam used in upholstered furniture, vehicle seats, and carpet padding ca.govca.gov
Plastic parts in electronic equipment such as computers and televisions ca.govatamanchemicals.com
Lacquers, varnishes, and coatings atamanchemicals.comoup.com
Adhesives and sealants oup.com
Hydraulic fluids diva-portal.org
The release from these products leads to contamination of indoor air and dust, which can then move into the outdoor environment. diva-portal.org Industrial activities and wastewater are also major emission pathways. researchgate.netnih.gov
Migration from Polymeric Materials and Product Abrasion
This compound (TPeP), like other organophosphate esters (OPEs), is primarily used as an additive in various polymeric materials. This means it is physically mixed with the polymer rather than being chemically bonded. mdpi.comuni-hamburg.de This additive nature facilitates its release into the environment through processes such as migration, volatilization, leaching, and abrasion over the product's lifespan. researchgate.netresearchgate.netdiva-portal.org
The migration of OPEs from consumer products is a significant pathway for their entry into the environment. For instance, OPEs can be present in food packaging materials and migrate into the food itself. acs.org Studies have shown that OPEs with lower molecular weights and lower octanol-water partition coefficients (log Kow) tend to have a higher potential for migration from packaging materials into food products. acs.org The production of certain OPEs has seen a substantial increase, leading to their widespread use and subsequent release. researchgate.net
Abrasion of products containing TPeP also contributes to its environmental distribution. europa.eu This can occur during the normal use and wear of products like flooring, furniture, textiles, and electronic equipment. europa.eu The release from industrial abrasion processes, such as the cutting of textiles or the grinding of metals, is another potential source. europa.eu Because they are not chemically bound, these flame retardants can diffuse out of the materials they are incorporated into. diva-portal.orgtotalconnection.com
The release of OPEs, including TPeP, can be summarized through the following mechanisms:
Volatilization: The process of turning from a liquid or solid into a gas, which can then be transported in the atmosphere. mdpi.com
Leaching: The process where water-soluble substances are washed out from a material. diva-portal.org
Abrasion: The mechanical wearing away of a surface. researchgate.netdiva-portal.org
Dissolution: The process of dissolving in a liquid. mdpi.com
The content of organophosphate flame retardants (OPFRs) in some consumer products can be as high as 10%. researchgate.net This significant proportion underscores the potential for substantial environmental release throughout the product lifecycle.
Atmospheric Emission Inventories and Modeling
Atmospheric emission inventories are crucial tools for understanding the sources and quantities of pollutants released into the atmosphere. While comprehensive, specific emission inventories for TPeP are not as extensively detailed as those for more common pollutants, general inventories for atmospheric pollutants provide a framework for estimating such emissions. copernicus.orgait.ac.th These inventories categorize emissions by sector (e.g., industrial, residential, transportation) and fuel type, which helps in modeling the atmospheric transport and fate of pollutants. copernicus.orgmdpi.com
Modeling studies are employed to predict the long-range atmospheric transport (LRAT) of OPEs. uri.edumdpi.com These models consider the physicochemical properties of the compounds, such as their volatility and persistence. uri.edu For instance, the particle-bound nature of some OPEs suggests a potential for medium to long-range atmospheric transport. uri.edu However, the high water solubility of many OPEs may lead to their removal from the atmosphere through wet deposition, potentially underestimating their LRAT potential if only gas-phase transport is considered. mdpi.com
Studies have detected TPeP in the atmosphere, indicating its potential for atmospheric transport. uni-hamburg.dehereon.de For example, a study in the North Atlantic and the Arctic detected TPeP in 56% of air samples. hereon.de The concentrations of OPEs in the atmosphere can vary, with some studies showing higher levels of chlorinated OPEs compared to non-chlorinated ones. hereon.de The transport of these compounds can occur over long distances, with evidence of their presence in remote regions like the Arctic and Antarctic. mdpi.comnih.gov
Environmental Partitioning and Inter-Compartmental Exchange
Air-Water Gas Exchange Fluxes
The exchange of TPeP between the atmosphere and water bodies is a key process in its environmental distribution. This exchange is governed by the compound's Henry's Law constant and can result in either net deposition from the air to the water or net volatilization from the water to the air. uni-hamburg.de
Studies on various OPEs have shown that both deposition and volatilization can be significant. For some OPEs, air-to-seawater deposition is the dominant flux, while for others, strong water-to-air volatilization is observed. acs.orgcopernicus.org The direction of the net flux can be determined by the fugacity ratio between water and air. copernicus.org For example, research in the North Atlantic and Arctic showed net volatilization for several OPEs. hereon.deresearchgate.net The diffusive air-water gas exchange of OPEs can be significantly higher than dry particle deposition, highlighting the importance of understanding gas-phase transport. copernicus.org
The following table presents data on the air-water gas exchange fluxes for selected OPEs from a study in the North Atlantic and the Arctic. hereon.de
| Compound | Mean Air-Seawater Gas Exchange Flux (ng/m²/day) | Direction of Flux |
| TCEP | 146 ± 239 | Net Volatilization |
| TCPP | 1670 ± 3031 | Net Volatilization |
| TiBP | 537 ± 581 | Net Volatilization |
| TnBP | 230 ± 254 | Net Volatilization |
Note: Data for TPeP was not explicitly provided in this format in the cited source, but the data for other OPEs illustrates the process.
Sorption and Desorption Dynamics in Sediments and Soils
The fate of TPeP in aquatic and terrestrial environments is heavily influenced by its sorption and desorption behavior in sediments and soils. Sorption refers to the binding of a chemical to a solid matrix, which can reduce its mobility and bioavailability. Desorption is the reverse process, where the chemical is released back into the surrounding environment.
Studies on triphenyl phosphate (TPhP), a structurally similar OPE, have shown that its sorption and desorption are significantly influenced by the properties of the sediment, such as organic matter content. researchgate.net The sorption process can be nonlinear and may involve mechanisms like hydrophobic interactions, π-π interactions, and hydrogen bonding. researchgate.net The kinetics of sorption for some OPEs have been well-described by pseudo-second-order models, suggesting the involvement of chemisorption. researchgate.net
Desorption of OPEs from sediments can exhibit hysteresis, meaning the desorption process is not simply the reverse of sorption and the compound is more strongly retained than predicted by sorption isotherms alone. researchgate.net This can be more pronounced in sediments with complex pore distributions, even after the removal of organic matter. researchgate.net
The following table summarizes findings from a study on the sorption and desorption of TPhP and its degradation products on aquatic sediments. researchgate.net
| Compound | Sorption Isotherm Model | Key Sorption Mechanisms | Desorption Behavior |
| TPhP | Langmuir | Hydrophobicity, π-π interactions, Lewis acid-base, Hydrogen bonding | Apparent hysteresis |
| DPhP | Langmuir | Hydrophobicity, π-π interactions, Lewis acid-base, Hydrogen bonding | Apparent hysteresis |
| PhP | Not well-described by Langmuir | High molecular electrostatic potential, protonation, hydrogen bonding | Apparent hysteresis |
Note: DPhP and PhP are degradation products of TPhP.
Influence of Environmental Variables on Distribution (e.g., Organic Matter, pH)
The distribution of TPeP in the environment is significantly affected by various environmental factors, most notably the amount of total organic carbon (TOC) and pH.
Organic Matter: Total organic carbon (TOC) in soils and sediments is a primary factor controlling the distribution of hydrophobic organic compounds like OPEs. nih.govresearchgate.netresearchgate.net A positive correlation between OPE concentrations and TOC has been observed in several studies, indicating that organic matter acts as a major sink for these compounds. nih.govresearchgate.netresearchgate.net The high adsorption capacity of soils and sediments with high TOC content leads to the accumulation of OPEs. researchgate.net However, in some cases, the lack of a significant correlation suggests that other factors may also play a role in their distribution. researchgate.net Dissolved organic matter (DOM) can also influence the mobility of OPEs by interacting with them in the aqueous phase. mdpi.com
pH: The pH of the soil and water can influence the chemical form and behavior of phosphate compounds. For inorganic phosphate, availability in soil is highly pH-dependent, with maximum availability generally occurring in a pH range of 6.5 to 7.0 for mineral soils. mdpi.commdpi.com At low pH, phosphate tends to precipitate with aluminum and iron ions, while at high pH, it precipitates with calcium. mdpi.com While TPeP is an organic ester, the general principles of phosphate chemistry suggest that pH could influence its stability and interactions in the environment. For instance, the hydrolysis of OPEs can be pH-dependent. scispace.com Studies on inorganic phosphate have shown that desorption can be influenced by pH, with increased desorption observed at lower pH values in some soil types. diva-portal.org The solubility of phosphate-containing minerals is also strongly controlled by pH. aimspress.com
The following table summarizes the influence of organic matter and pH on the distribution of phosphate compounds.
| Environmental Variable | Influence on Distribution |
| Organic Matter (TOC) | Generally acts as a sink for OPEs, leading to their accumulation in soils and sediments with high TOC content. nih.govresearchgate.netresearchgate.net Dissolved organic matter can affect mobility. mdpi.com |
| pH | Affects the speciation and solubility of inorganic phosphate, with maximum availability in a narrow pH range. mdpi.commdpi.com Can influence the hydrolysis rates of organic phosphate esters. scispace.com Affects sorption and desorption processes in soils. diva-portal.org |
Environmental Fate and Transformation Mechanisms of Tripentyl Phosphate
Abiotic Transformation Pathways
Abiotic transformation involves the degradation of a chemical through non-biological processes, primarily hydrolysis and photodegradation. These pathways are crucial for the initial breakdown of TPeP released into aquatic and atmospheric environments.
Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aqueous environments. The reaction involves the cleavage of the ester bond, typically catalyzed by acid or base conditions. The general mechanism for TPeP hydrolysis involves the sequential loss of its pentyl groups. The first step yields dipentyl phosphate (B84403) (DPeP) and pentanol (B124592). This can be followed by the slower hydrolysis of DPeP to monopentyl phosphate (MPeP) and another molecule of pentanol.
The rate of hydrolysis is highly dependent on pH. Studies on a range of OPEs demonstrate that hydrolysis is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions nih.gov. While specific hydrolysis kinetics for TPeP are not widely documented, data from other OPEs can provide insight into its likely behavior. For instance, aryl phosphates like triphenyl phosphate (TPhP) tend to hydrolyze faster than short-chain alkyl phosphates, especially under basic conditions nih.gov.
Table 1: Illustrative Hydrolysis Half-Lives of Various Organophosphate Esters at Different pH Values This table presents data for analogous compounds to illustrate the expected pH-dependent behavior of OPEs like Tripentyl Phosphate.
| Compound | Type | Half-life at pH 7 | Half-life at pH 9 | Half-life at pH 11 | Source |
|---|---|---|---|---|---|
| Tripropyl phosphate | Alkyl | Stable | Stable | 110 days | nih.gov |
| Tributyl phosphate | Alkyl | Stable | Stable | Stable | nih.gov |
| Triphenyl phosphate (TPhP) | Aryl | Stable | 1.9 days | 0.04 days | nih.gov |
The primary reaction products from the complete hydrolysis of this compound are expected to be:
The formation of diester and monoester intermediates is a common feature of OPE hydrolysis nih.govscispace.com. These transformation products are generally more water-soluble and less hydrophobic than the parent triester compound.
Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant fate pathway for compounds present in the upper layers of surface waters or in the atmosphere. Photodegradation can occur through two primary mechanisms:
Direct Photolysis: The chemical itself absorbs light energy, leading to the cleavage of its chemical bonds.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen. These reactive species then attack and degrade the chemical.
For OPEs, indirect photolysis initiated by hydroxyl radicals is often a key atmospheric degradation pathway researchgate.net. In a study investigating the atmospheric degradation of triphenyl phosphate (TPhP) on particle surfaces, hydroxyl radicals were found to be a crucial factor, leading to products from phenoxy bond cleavage and hydroxylation nih.gov. While specific quantum yields for this compound are not available in published literature, its chemical structure suggests it would be susceptible to similar indirect photodegradation processes. The rate of these reactions in the environment would depend on factors like sunlight intensity, water clarity, and the concentration of photosensitizing materials.
Hydrolysis Kinetics and Reaction Products
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most efficient pathway for the complete removal of OPEs from the environment.
Microorganisms can utilize organophosphate esters as a source of carbon, phosphorus, or energy. The primary mechanism of microbial degradation is enzymatic hydrolysis of the ester bonds nih.gov. For this compound, this process is expected to occur in a stepwise manner, analogous to the hydrolysis pathway:
TPeP → Dipentyl phosphate (DPeP) + Pentanol
DPeP → Monopentyl phosphate (MPeP) + Pentanol
MPeP → Inorganic Phosphate + Pentanol
The resulting inorganic phosphate can be assimilated by the microorganisms as a nutrient. Studies on other OPEs have confirmed this general pathway. For example, the biodegradation of triphenyl phosphate (TPhP) yields diphenyl phosphate (DPHP) and phenyl phosphate (PHP) as major metabolites researchgate.netnih.govresearchgate.net. Similarly, the degradation of tri(2-chloropropyl) phosphate (TCPP) produces bis(2-chloropropyl) phosphate nih.gov. In addition to hydrolysis, other pathways like hydroxylation and methoxylation have been identified in the microbial metabolism of TPhP nih.gov.
Table 2: Identified Microbial Degradation Metabolites of Analogous Organophosphate Esters
| Parent Compound | Identified Metabolites | Source |
|---|---|---|
| Triphenyl phosphate (TPhP) | Diphenyl phosphate (DPHP), Phenyl phosphate (PHP), Hydroxylated TPhP (OH-TPHP) | researchgate.netnih.gov |
| Tri(2-chloropropyl) phosphate (TCPP) | Bis(2-chloropropyl) phosphate, Mono-chloropropyl phosphate | nih.gov |
Based on these findings, the principal metabolites expected from the microbial degradation of this compound are dipentyl phosphate and monopentyl phosphate.
Bioremediation utilizes the metabolic capabilities of microorganisms to clean up contaminated environments. Specific microbial consortia, which are communities of different microbial species, have shown high efficiency in degrading OPEs mdpi.com.
Research has identified several bacterial genera that are effective in OPE degradation. For instance, a microbial consortium named GYY, which was able to degrade 92.2% of TPhP within 4 hours, was found to be dominated by the genera Pseudarthrobacter and Sphingopyxis researchgate.netnih.gov. A strain of Sphingopyxis isolated from this consortium could degrade 98.9% of the initial TPhP within seven days nih.gov. Other bacteria, such as Brevibacillus brevis, have also demonstrated the ability to biodegrade TPhP researchgate.net. While research has not specifically focused on consortia for this compound bioremediation, it is highly probable that similar communities of bacteria, particularly those from the genera Sphingopyxis, Pseudarthrobacter, and Brevibacillus, would be capable of degrading TPeP due to the similarity of the phosphate ester bonds targeted by their enzymes.
The biotransformation of this compound is driven by specific enzymes produced by microorganisms. The key reactions—hydrolysis and oxidation—are catalyzed by distinct enzyme classes omicsonline.org.
The cleavage of the phosphorus-oxygen ester bond in TPeP is primarily accomplished by phosphotriesterases (PTEs) , which are a type of hydrolase scispace.commdpi.com. These enzymes catalyze the hydrolysis of the triester to a diester, initiating the degradation cascade. The process does not typically stop there, as other esterases can continue the breakdown of the diester and monoester intermediates.
In some cases, oxidative enzymes also play a role. Cytochrome P450 (CYP) monooxygenases have been implicated in the metabolism of aryl OPEs like TPhP nih.gov. These enzymes can introduce hydroxyl (-OH) groups onto the molecule, which can facilitate further degradation or lead to different metabolites nih.gov. This process of oxidation, reduction, and hydrolysis is a fundamental part of biotransformation omicsonline.orgtaylorandfrancis.com. While direct evidence for TPeP is scarce, the enzymatic machinery for OPE degradation is well-established, and it is these enzyme systems, particularly hydrolases like phosphotriesterases, that would be responsible for its ultimate breakdown in the environment.
Role of Specific Microbial Consortia in Bioremediation
Persistence and Environmental Half-Lives of Organophosphate Esters
The environmental persistence of an organophosphate ester (OPE) is its capacity to resist degradation, which determines its duration in various environmental compartments. This persistence is often quantified by the compound's half-life—the time required for its concentration to decrease by half. The half-lives of OPEs can vary significantly based on the chemical structure of the ester and the environmental conditions, such as pH, temperature, and microbial activity. geoscienceworld.org
Generally, the degradation of OPEs occurs through processes like biodegradation, hydrolysis, and photolysis. geoscienceworld.org Biodegradation by microorganisms is often a primary pathway for breakdown. geoscienceworld.org Hydrolysis, a chemical reaction with water, is particularly significant and is dependent on pH. geoscienceworld.orgepa.gov For instance, the hydrolysis of triphenyl phosphate (TPhP) is notably faster under alkaline conditions (pH 9) compared to neutral or acidic conditions. epa.gov
Research on TPhP, a closely related aryl-OPE, shows it is not expected to be persistent in soils, with observed primary half-lives of 37 days under aerobic conditions and 21 days under anaerobic conditions. In aquatic environments, the persistence of TPhP is also relatively low, with measured half-lives in water ranging from 3 to 19 days at a pH of 7 to 9. Some studies have found rapid primary degradation in river die-away tests, with half-lives of less than seven days. service.gov.uk The atmospheric half-life of vapor-phase TPhP is estimated to be around 12 hours, though when bound to particles, its lifetime can extend to several days. epa.govuri.edu
The following table presents a summary of environmental half-life data for selected organophosphate esters, illustrating the variability within this class of compounds.
Table 1: Environmental Half-Lives of Selected Organophosphate Esters
| Compound Name | Environmental Compartment | Half-Life | Conditions |
|---|---|---|---|
| Triphenyl phosphate (TPhP) | Water | 3 days | pH 9 epa.gov |
| Water | 19 days | pH 7 epa.gov | |
| Water | >28 days | pH 5 epa.gov | |
| River Water | < 3 days | River die-away test epa.gov | |
| Soil | 37 days | Aerobic | |
| Soil | 21 days | Anaerobic | |
| Atmosphere (vapor) | 12 hours | Estimated epa.gov | |
| Atmosphere (particle-bound) | 2.4 - 5.9 days | - | |
| Chlorinated OPEs (general) | Water | 90 - 180 days | Estimated acs.org |
| Tris(2-chloroethyl) phosphate (TCEP) | Water | ~90 days | Estimated acs.org |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Water | ~180 days | Estimated acs.org |
Modeling Environmental Degradation and Fate
To understand and predict the environmental behavior of chemicals like this compound, scientists use various environmental fate and transport models. These models integrate a compound's physical and chemical properties with environmental parameters to simulate its distribution, degradation, and persistence. epa.gov
Sorption models are crucial for predicting how much of a compound will bind to soil and sediment particles, which affects its mobility and availability for degradation. The sorption process for TPhP and its degradation products has been described using models like the pseudo-second-order model for kinetics and the Langmuir model for isotherms, indicating that chemisorption is involved. researchgate.net Key parameters influencing the sorption of OPEs in these models include the organic matter content of the sediment, zeta potential, and the elemental carbon-to-hydrogen ratio. researchgate.net
Atmospheric transport models are also essential for understanding the potential for long-range environmental transport (LRT) of OPEs. While early predictions suggested low LRT potential for many OPEs, improved models that account for factors like sorption to atmospheric particles have shown that some compounds can travel long distances. uri.eduuni-hamburg.de For instance, environmental behavior assessment models have confirmed the long-distance atmospheric transport characteristics of certain chlorinated OPEs. mdpi.com These models help explain the presence of OPEs in remote regions like the Arctic, far from their primary sources. mdpi.comuni-hamburg.de
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | TPeP |
| Triphenyl phosphate | TPhP |
| Tris(2-chloroethyl) phosphate | TCEP |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP |
| Diphenyl phosphate | DPHP |
Ecotoxicological Effects and Environmental Risk Assessment of Organophosphate Esters
Aquatic Ecotoxicity Research
Research into the aquatic ecotoxicity of Tripentyl phosphate (B84403) has identified potential risks, although comprehensive data across a wide range of species and mechanisms remains limited compared to other organophosphate esters.
Impacts on Aquatic Organisms (e.g., Zebrafish Embryos)Specific research detailing the impacts of Tripentyl phosphate on zebrafish embryos is not extensively available in the reviewed literature. However, studies on other aquatic invertebrates provide insight into its potential toxicity. A risk assessment focusing on the Yangtze River in China indicated that this compound (TPeP) could pose a medium risk to daphnia, a crucial organism in freshwater food webs.nih.govThis suggests that TPeP has the potential to adversely affect aquatic invertebrate populations.
Terrestrial Ecotoxicity Studies
Based on the reviewed scientific literature, no specific studies concerning the terrestrial ecotoxicity of this compound were found. The environmental risk assessment for the broader category of triaryl and alkyl/aryl phosphates often identifies data gaps for the terrestrial compartment, suggesting a need for future research in this area. service.gov.uk
Bioaccumulation Potential and Trophic Transfer within Ecosystems
This compound exhibits a notable potential for bioaccumulation and trophic transfer in aquatic food webs. nih.gov Studies have shown that it can accumulate in organisms at concentrations that may lead to biomagnification, the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain.
Research conducted in the South China Sea on a tropical marine food web found that this compound (referred to as TPTP in the study) undergoes trophic biomagnification, which was described as an unexpected finding requiring further investigation. nih.govresearchgate.netresearchgate.net This study calculated a Trophic Magnification Factor (TMF) for this compound, a key indicator of biomagnification potential. A TMF value greater than 1 indicates that the chemical is biomagnifying. Similarly, other studies have noted biomagnification trends for various OPEs, including this compound, in marine ecosystems. researchgate.net
Furthermore, investigations into rivers have identified this compound (TPeP) as having one of the strongest bioaccumulative properties among the measured organophosphate esters, with a high bioconcentration factor (BAF). nih.govresearchgate.net The log BAF value for TPeP was reported to exceed three, indicating significant potential for accumulation in aquatic organisms from the surrounding water. nih.govresearchgate.net
Table 1: Bioaccumulation and Trophic Transfer Data for this compound
| Parameter | Value | Ecosystem/Study Location | Reference(s) |
|---|---|---|---|
| Trophic Magnification Factor (TMF) | 1.7 | Tropical marine food web, South China Sea | nih.govresearchgate.netcsic.es |
| Bioaccumulation Factor (log BAF) | > 3 | Effluent-Receiving Rivers | nih.govresearchgate.net |
Ecological Risk Characterization and Assessment Frameworks
Ecological risk assessment frameworks utilize data on exposure and toxicity to characterize the potential for adverse effects on ecosystems. For this compound, risk assessments have pointed towards a medium risk in certain aquatic environments.
Evaluation of Environmental Health RisksThe evaluation of environmental health risks for this compound is often conducted within the broader context of organophosphate esters. These assessments use a risk quotient (RQ) method, which compares the measured environmental concentration (MEC) with the predicted no-effect concentration (PNEC).nih.gov
A study employing this framework for organophosphate flame retardants in the Yangtze River provided a specific risk characterization for this compound. nih.gov The assessment concluded that this compound could pose a medium risk to daphnia, highlighting a specific environmental health risk associated with this compound in aquatic ecosystems. nih.gov This indicates that environmental concentrations in polluted areas could be high enough to harm sensitive aquatic species.
Consideration of Mixture Effects and Degradation Products
In natural environments, organophosphate esters (OPEs) like this compound (TPeP) are seldom found in isolation. They typically occur as part of complex mixtures with other OPEs and environmental contaminants. Furthermore, these parent compounds can break down into various degradation products. Therefore, a comprehensive environmental risk assessment necessitates the consideration of both the combined effects of chemical mixtures and the potential toxicity of the resulting metabolites.
Mixture Effects
The ecotoxicological impact of OPEs in aquatic environments is often magnified due to synergistic effects when present in mixtures. Real-world exposures are to mixtures of multiple OPEs, which can lead to more complex and potent effects than would be predicted by studying each chemical individually miljodirektoratet.no. Research has demonstrated that while individual OPEs at certain concentrations may show negligible effects, mixed solutions that replicate the composition found in river water and wastewater can significantly disrupt the development of aquatic organisms.
A study on zebrafish embryos exposed to various OPEs, including this compound, found that mixtures mimicking environmental compositions could disturb embryonic development and alter the transcription of genes related to the hypothalamic-pituitary-thyroid (HPT) axis diva-portal.org. This highlights that even at low individual concentrations, the combined presence of multiple OPEs can lead to significant sublethal effects, making single-substance toxicity data insufficient for a complete risk profile. The assessment of environmentally relevant OPE mixtures is crucial, as their effects can be more complex than simple additivity miljodirektoratet.no.
Degradation Products
The environmental persistence and impact of this compound are also determined by its degradation pathway. The primary path for the breakdown of phosphate esters in the environment is the stepwise enzymatic hydrolysis of the ester bonds mdpi.com. This process results in the formation of diester and monoester metabolites, along with the corresponding alcohol mdpi.com.
While specific studies detailing the degradation products of this compound are limited, the process can be inferred from structurally similar compounds like Tributyl phosphate (TBP). The biodegradation of TBP involves the sequential cleavage of its butyl side chains, first forming di-n-butyl phosphate (DnBP) and subsequently mono-n-butyl phosphate (MnBP), before ultimately breaking down to inorganic phosphate pinfa.eu. By analogy, this compound is expected to hydrolyze in a similar stepwise manner, as illustrated in the table below.
| Parent Compound | Proposed Intermediate Degradation Products | Final Degradation Products |
|---|---|---|
| This compound (TPeP) | Dipentyl phosphate, Monopentyl phosphate | Inorganic Phosphate and Pentanol (B124592) |
The ecotoxicological properties of these presumed degradation products (Dipentyl phosphate and Monopentyl phosphate) are not well-documented in available scientific literature. However, for other OPEs like Triphenyl phosphate (TPhP), some degradation products have been predicted to be more toxic than the parent compound, indicating that degradation does not always equate to detoxification researchgate.netservice.gov.uk. A comprehensive risk assessment for TPeP would require further research into the specific toxicity of its metabolites.
Ecotoxicity and Bioaccumulation Data for this compound
This compound has been identified as posing a potential risk to aquatic ecosystems. Studies have shown it can be harmful to aquatic life and exhibits a high potential for bioaccumulation.
| Organism | Endpoint | Value | Finding |
|---|---|---|---|
| Fish | 48h LC50 | 2.37 mg/L | Acutely toxic to fish. science.gov |
| Daphnia | Risk Assessment | - | Poses a medium risk in river systems. |
Bioaccumulation is a significant concern for OPEs. In studies of rivers receiving various effluents, this compound demonstrated a higher bioaccumulation factor (BAF) in fish compared to many other OPEs, indicating it is readily taken up and stored in tissues.
| Compound | Average log BAF | Bioaccumulation Potential |
|---|---|---|
| This compound (TPeP) | 3.37 | High |
| Triethyl phosphate (TEP) | 3.05 | High |
| Tris(2-chloroisopropyl)phosphate (TCPP) | 1.53 | Low |
| Triphenyl phosphate (TPhP) | 2.12 | Moderate |
Computational Chemistry and Theoretical Modeling in Organophosphate Ester Research
Molecular Docking and Binding Affinity Studies (e.g., Thyroid Hormone Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in toxicology for understanding how a chemical like an organophosphate ester might interact with biological macromolecules, such as hormone receptors.
Research has utilized molecular docking to investigate the binding affinity between various OPEs and proteins like the thyroid hormone receptor (TR). nih.gov These studies are critical because interactions with the TR can disrupt the endocrine system. nih.gov For instance, molecular docking simulations have been employed to estimate the effects of OPEs on the thyroid hormone receptor β (TRβ). nih.gov Such computational models help to elucidate the potential for these compounds to act as endocrine disruptors by interfering with thyroid hormone signaling pathways. usask.ca
In silico studies have shown that several OPEs can act as antagonists to TRβ. nih.gov The binding affinity of a ligand to a receptor is a key determinant of its potential biological effect. Molecular docking calculates a binding energy score, which indicates the strength of the interaction. While specific docking studies focusing exclusively on tripentyl phosphate (B84403) are part of broader screenings, the methodology has been established with other OPEs like tributyl phosphate (TNBP) and tricresyl phosphate (TMPP). nih.gov These simulations suggest that the binding of OPEs to the ligand-binding pocket of the TR may be the mechanism behind their observed thyroid-disrupting activities. nih.govmdpi.com The insights from these models are crucial for prioritizing OPEs for further toxicological testing. caymanchem.com
| Organophosphate Ester (OPE) | Reported TRβ Activity | Modeling Approach | Reference |
|---|---|---|---|
| Tributyl phosphate (TNBP) | Antagonistic activity | Molecular Docking | nih.gov |
| Tricresyl phosphate (TMPP) | Antagonistic activity | Molecular Docking | nih.gov |
| Tris(2-chloroisopropyl)phosphate (TCIPP) | Antagonistic activity | Molecular Docking | nih.gov |
| Triphenyl phosphate (TPHP) | Disturbs development and alters gene transcription related to the HPT axis | Molecular Docking | nih.gov |
Reactive Oxygen Species Generation and Propagation in Degradation Systems
The degradation of persistent organic pollutants like tripentyl phosphate in the environment often involves advanced oxidation processes (AOPs), where highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) play a central role. researchgate.netresearchgate.net Computational chemistry, particularly density functional theory (DFT), is used to model the reaction pathways and kinetics of OPE degradation initiated by these radicals. researchgate.net
Theoretical studies on other OPEs, such as tri-p-cresyl phosphate (TpCP), have investigated the transformation mechanisms initiated by •OH radicals in the atmosphere. These calculations show that the initial reactions are dominated by H-abstraction from the alkyl or aryl groups. researchgate.net The resulting radicals can then react further with atmospheric oxygen. researchgate.net For this compound, with its alkyl chains, the primary attack by hydroxyl radicals would likely occur at the hydrogen atoms on the carbon atoms adjacent to the oxygen atom of the ester group. researchgate.net
Computational models can also simulate the photocatalytic degradation of OPEs. For example, in the degradation of tris(chloro-propyl) phosphate (TCPP) on a TiO₂ surface, the primary reactive species was identified as the hydroxyl radical. researchgate.net Quantum chemical methods help to elucidate the reaction mechanisms, showing how the parent compound is broken down into smaller molecules. researchgate.net Furthermore, computational models can represent how ROS and antioxidants might differentially affect biological pathways, which is crucial for understanding the toxicological implications of OPE exposure. nih.gov The application of reactive force fields (ReaxFF) in molecular dynamics simulations allows for the modeling of bond dissociation during the decomposition of phosphate esters on catalytic surfaces. acs.org
| OPE Studied | ROS Involved | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Tri-p-cresyl phosphate (TpCP) | Hydroxyl radical (•OH) | Density Functional Theory (DFT) | H-abstraction pathways are more favorable than OH-addition. | researchgate.net |
| Tris(chloro-propyl) phosphate (TCPP) | Hydroxyl radical (•OH) | Experimental with computational context | Decomposition into smaller molecules is driven by •OH. | researchgate.net |
| Triphenyl phosphate (TPhP) | Sulfate radical (SO₄•⁻) | Experimental with mechanistic inference | SO₄•⁻ was the dominant radical in the degradation process. | researchgate.net |
| Tri-n-butyl phosphate (TNBP) | Not specified (surface catalysis) | Reactive Force Field (ReaxFF) MD | Electric fields accelerate decomposition via C-O bond dissociation. | acs.org |
Computational Prediction of Environmental Behavior
Predicting the environmental fate and transport of chemicals like this compound is essential for risk assessment. Computational models are increasingly used for this purpose. researchgate.net Due to their chemical properties, the environmental behavior of OPEs can be complex and uncertain to predict. acs.org this compound's low water solubility and relatively low volatility are key parameters that influence its environmental distribution. cymitquimica.com
Quantitative structure-activity relationship (QSAR) models are a cornerstone of predictive environmental science. A 3D-QSAR pharmacophore model was developed to evaluate the combined biodegradation and photodegradation effects of 17 different OPEs, including this compound (TPeP), which was part of the model's training set. mdpi.comresearchgate.net Such models can predict the environmental persistence of OPEs and help in designing new compounds with more favorable degradation profiles. mdpi.com
Computational models also predict the atmospheric lifetime of gaseous OPEs. For example, the calculated atmospheric lifetime of tri-p-cresyl phosphate with respect to reaction with OH radicals is about 4.2 days, suggesting it can be persistent in the atmosphere. researchgate.net While OPEs are expected to have shorter atmospheric half-lives than compounds like polybrominated diphenyl ethers (PBDEs), their higher water solubility allows for potential long-range transport via water. acs.org Furthermore, computational tools can help identify biotransformation products, which is crucial for a complete understanding of a pollutant's environmental impact. researchgate.net
| Modeling Approach | Predicted Property | Example Compound(s) | Key Insight | Reference |
|---|---|---|---|---|
| 3D-QSAR Pharmacophore Model | Biodegradation/Photodegradation | 17 OPEs including this compound | Allows for prediction and design of less persistent OPEs. | mdpi.com |
| Density Functional Theory (DFT) | Atmospheric Lifetime | Tri-p-cresyl phosphate (TpCP) | Gaseous TpCP is atmospherically persistent (4.2 days). | researchgate.net |
| General Comparison Models | Long-range Transport Potential | OPEs vs. PBDEs | OPEs may undergo long-range transport via water routes. | acs.org |
| Biotransformation Prediction | Degradation Products | Triphenyl phosphate (TPHP) | Identified 29 potential biotransformation products. | researchgate.net |
Pharmacophore Modeling and Molecular Dynamics Simulations in Biodegradation Studies
Pharmacophore modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the biodegradation of OPEs at a molecular level. nih.gov A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, such as binding to a degrading enzyme.
A comprehensive 3D-QSAR pharmacophore model was constructed based on the biodegradation and photodegradation data of 17 OPEs, with this compound (TPeP) included in the training set used to develop the model. mdpi.comresearchgate.net This model identified hydrogen bond acceptor and hydrophobic groups as key features influencing degradation. mdpi.com Such models can be used to predict the degradation potential of existing OPEs and to design new derivatives with enhanced biodegradability. nih.govportlandpress.com
Molecular dynamics simulations complement pharmacophore models by providing a dynamic view of the interaction between an OPE and a degrading enzyme. mdpi.com For example, MD simulations were used to analyze the binding energy between a modified OPE and a degrading enzyme, showing a significant increase in binding affinity and thus a higher predicted biodegradation efficiency. mdpi.comnih.gov These simulations can model the system under various environmental conditions to find optimal degradation scenarios. The results can reveal how specific molecular modifications, such as adding a hydroxyl group, can lower the energy barrier for the cleavage of the phosphate bond, making the compound easier to biodegrade. mdpi.comnih.gov
| Computational Technique | OPEs Studied | Key Finding | Reference |
|---|---|---|---|
| 3D-QSAR Pharmacophore Model | Training set of 17 OPEs including this compound (TPeP) | Constructed a model to predict comprehensive degradation effects. | mdpi.comresearchgate.net |
| Molecular Dynamics (MD) & Polarizable Continuum Model | Tris(chloro-isopropyl) phosphate (TCPP) and its derivative | MD simulations showed a 75.52% increase in biodegradation efficiency for the modified molecule. | mdpi.comnih.gov |
| Pharmacophore-based Molecular Modification | TCPP, TCEP, TCIPP | Designed derivative molecules with predicted enhanced biodegradability and photodegradation. | mdpi.com |
| 3D-QSAR Pharmacophore Model & Mamdani Fuzzy Inference | General OPEs | Developed a method to design OPE derivatives with low toxicity and high flame retardancy. | portlandpress.com |
Advanced Applications and Functional Investigations of Tripentyl Phosphate in Materials Science and Engineering
Mechanistic Understanding of Flame Retardancy in Polymeric Systems
Tripentyl phosphate (B84403) is recognized for its role as a flame retardant in various polymers. cymitquimica.comlookchem.com The mechanisms through which phosphorus-based flame retardants like TPP operate are primarily categorized into gas-phase and condensed-phase actions. frontiersin.org
In the gas-phase , upon thermal decomposition, phosphorus-containing flame retardants generate phosphorus-based radicals (such as PO•, PO2•, and HPO•). researchgate.net These radicals act as scavengers for the high-energy H• and OH• radicals that are crucial for sustaining the combustion process in the flame. researchgate.net By converting these highly reactive species into less reactive or inert molecules, the chain reaction of combustion is effectively interrupted and suppressed. researchgate.net
In the condensed-phase , the action of triphenyl phosphate involves the formation of a protective polyphosphate film on the polymer's surface upon heating. nih.gov During thermal decomposition, phosphoric acid is formed, which then reacts to create pyrophosphoric acid. atamanchemicals.comwikipedia.org This resulting pyrophosphoric acid acts as a barrier, blocking heat transfer from the flame to the polymer. atamanchemicals.comwikipedia.org Furthermore, these phosphoric compounds can catalyze dehydration reactions in the polymer, promoting the formation of a stable char layer. frontiersin.orgresearchgate.net This char layer serves a dual purpose: it insulates the underlying polymer from the heat source and impedes the escape of flammable volatile decomposition products, thus further inhibiting combustion. frontiersin.orgtotalconnection.com
Research has shown that the addition of triphenyl phosphate to polymers like high-density polyethylene (B3416737) (HDPE) can significantly increase the Limiting Oxygen Index (LOI), indicating enhanced flame retardancy. nih.gov The effectiveness of TPP as a flame retardant is often evaluated using standard tests such as LOI and UL-94. nih.gov
Role as a Plasticizer in Polymer Science
Tripentyl phosphate is utilized as a plasticizer, enhancing the flexibility and durability of various plastics. cymitquimica.comlookchem.com Its primary function as a plasticizer is to increase the workability and performance of polymers. specialchem.com Organophosphate esters, including TPP, are often used as additive plasticizers, meaning they are physically mixed with the polymer rather than chemically bonded to it. berkeley.edudiva-portal.org This allows them to interfere with the intermolecular forces between polymer chains, leading to increased flexibility.
The compatibility of TPP with a range of polymers, including polyvinylchloride (PVC), phenolic resins, and cellulose (B213188) resins, makes it a versatile choice in the plastics industry. atamanchemicals.comspecialchem.com In PVC formulations, for instance, TPP can be used to produce both flexible and rigid products. specialchem.com The addition of TPP as a plasticizer can significantly impact the final properties of the material. mdpi.com
| Property | Description | Source |
| Function | Increases flexibility and durability of plastics. | cymitquimica.comlookchem.com |
| Mechanism | Physically mixed with polymers, interfering with intermolecular forces. | berkeley.edudiva-portal.org |
| Compatibility | Compatible with PVC, phenolic resins, and cellulose resins. | atamanchemicals.comspecialchem.com |
Impact on Material Properties Beyond Primary Functionalities (e.g., Drying Behavior of Coatings)
Beyond its primary roles as a flame retardant and plasticizer, this compound can also influence other material properties, such as the drying behavior of coatings. Research on poly(styrene)-p-xylene coatings has utilized triphenyl phosphate (a related aryl phosphate) to modify the drying process and minimize residual solvent. mdpi.com The presence of such additives significantly affects the thermodynamics and diffusion within the coating solution. mdpi.com
The addition of a surfactant-like molecule can alter the free volume available in the polymer solution, which in turn affects the rate of solvent evaporation. mdpi.com Studies have shown that the amount of plasticizer present has a considerable impact on the quantity of residual solvent left after drying. mdpi.com Optimizing the concentration of such additives is crucial for reducing production defects in coatings. mdpi.com The drying time of water-based coatings, for example, is observed to have a nearly linear relationship with the coating's thickness. atlantis-press.com
Application in Specialized Industrial Processes (e.g., Crude Oil Recovery Additives)
This compound finds application in specialized industrial processes, notably as an additive in crude oil recovery. Alkyl phosphate-based additives are used in these processes, which can lead to the contamination of the produced crude oil. ualberta.ca The presence of this compound has been identified in crude oil samples from various refineries. ualberta.ca
This contamination can cause significant problems for refineries, including the fouling of equipment and the poisoning of catalysts. ualberta.ca Consequently, industry bodies have set limits on the total amount of distillable phosphorus in crude oil feedstock. ualberta.ca The analysis of alkyl phosphates in petroleum samples is therefore of considerable interest to the industry to develop mitigation strategies for what is known as the "phosphate problem". ualberta.ca
Complexation Chemistry of Phosphate Moieties in Advanced Materials
The phosphate moiety (PO₄) is a fundamental component in the field of complexation chemistry, which is crucial for the development of advanced materials. osaka-u.ac.jp Metal complexes, formed by the combination of a metal ion with surrounding molecules or ions (ligands), have wide-ranging applications in fields from medicine to chemical engineering. osaka-u.ac.jp The specific function of a metal complex is determined by the nature of the ligands bonded to the metal ion. osaka-u.ac.jp
In the context of organophosphates, the phosphate group is a key coordination site. For instance, in systems containing copper(II) ions, the phosphate groups of molecules like phosphoethanolamine are the primary coordination sites at low pH. nih.gov The study of the complexation behavior of trialkyl phosphates with metal ions like uranyl nitrate (B79036) is important for applications such as nuclear fuel reprocessing. acs.org Research has shown that the length of the alkyl chains in symmetrical trialkyl phosphates can influence the stability of the resulting metal complexes. acs.org Understanding these metal-ligand interactions is essential for designing new functional materials with tailored properties. osaka-u.ac.jp
Research Gaps and Future Academic Directions for Tripentyl Phosphate
Emerging Analytical Challenges and Innovations
The detection and quantification of tripentyl phosphate (B84403) and other OPEs in various environmental matrices present ongoing analytical challenges. While established methods like gas chromatography-mass spectrometry (GC-MS) are commonly used, there is a continuous drive for innovation to improve sensitivity, efficiency, and specificity. nih.gov
Challenges:
Matrix Interference: Complex environmental samples, such as sediment and biological tissues, contain a multitude of compounds that can interfere with the accurate detection of tripentyl phosphate. ualberta.ca
Low Concentrations: this compound may be present at trace levels in some environmental compartments, requiring highly sensitive analytical techniques for detection. ualberta.ca
Metabolite Identification: Identifying and quantifying the various metabolites of this compound is crucial for a comprehensive understanding of its toxicological profile and environmental fate.
Innovations:
Recent advancements in analytical methodologies offer promising solutions to these challenges.
Advanced Chromatographic Techniques: Comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation power, allowing for the resolution of target analytes from complex matrix interferences. ualberta.ca
Novel Ionization Sources: Atmospheric pressure chemical ionization (APCI) coupled with GC-MS/MS has shown potential for lower detection limits for OPEs compared to traditional electron ionization (EI). researchgate.netnih.gov This technique often results in the formation of a protonated molecule [M+H]⁺, which can enhance sensitivity and specificity. researchgate.net
High-Throughput Extraction: Pressurized liquid extraction (PLE) offers a more efficient and less solvent-intensive alternative to traditional methods like Soxhlet and sonication for extracting OPEs from environmental solids. mdpi.com
Specialized Detectors: The use of a nitrogen-phosphorus detector (NPD) in gas chromatography can provide selectivity for phosphorus-containing compounds like this compound. nih.gov
Table 1: Innovations in Analytical Methods for Organophosphate Esters
| Innovation | Description | Advantage |
|---|---|---|
| GC×GC | Comprehensive two-dimensional gas chromatography | Enhanced separation of analytes from complex matrices. ualberta.ca |
| APCI-GC-MS/MS | Atmospheric pressure chemical ionization with tandem mass spectrometry | Lower detection limits and increased specificity. researchgate.netnih.gov |
| PLE | Pressurized Liquid Extraction | Reduced extraction time and solvent consumption. mdpi.com |
| GC-NPD | Gas Chromatography with Nitrogen-Phosphorus Detector | Selective detection of phosphorus-containing compounds. nih.gov |
Underexplored Environmental Compartments and Geographic Regions
While research has documented the presence of OPEs in various environments, significant gaps remain in our understanding of their distribution in certain compartments and regions.
Underexplored Compartments:
Deep-Sea Sediments: The deep sea is a potential sink for persistent organic pollutants. However, data on the occurrence and fate of this compound in deep-sea sediments are scarce.
Atmospheric Particulate Matter: Atmospheric particulate matter can act as a carrier for OPEs, facilitating their long-range transport. mdpi.com More research is needed to understand the partitioning and transformation of this compound on these particles.
Indoor Environments: OPEs are widely used in consumer products found indoors, leading to their presence in indoor dust and air. diva-portal.org Further investigation is needed to characterize human exposure in these microenvironments.
Underrepresented Geographic Regions:
Arctic and Antarctic Ecosystems: Evidence suggests that OPEs can undergo long-range atmospheric transport to remote polar regions. miljodirektoratet.no However, comprehensive monitoring data for this compound in Arctic and Antarctic biota and environmental matrices are limited.
Tropical and Southern Hemisphere Regions: Much of the research on OPEs has focused on North America, Europe, and Asia. There is a need for more studies in tropical and Southern Hemisphere countries to obtain a global picture of this compound contamination. A study in the South China Sea unexpectedly found trophic biomagnification of this compound in the pelagic food web, highlighting the need for further investigation. researchgate.netnih.gov
Comprehensive Assessment of Long-Term Ecological Impacts
The long-term ecological effects of chronic exposure to this compound are not yet fully understood. While it is considered to have low potential for bioaccumulation, some studies have shown otherwise.
Key Research Areas:
Bioaccumulation and Biomagnification: Reports on the bioaccumulation of this compound have been variable. mdpi.com While some studies suggest a low potential for bioaccumulation, others have observed trophic magnification in specific food webs. researchgate.netnih.govcsic.es For instance, a trophic magnification factor (TMF) of 1.7 for this compound was reported in a food web on Weizhou Island, South China. csic.es The factors influencing its bioaccumulation, such as species-specific metabolism and feeding habits, require further elucidation. csic.es
Chronic Toxicity to Aquatic Organisms: While acute toxicity data is available, there is a lack of information on the chronic effects of this compound on the growth, reproduction, and survival of aquatic organisms. service.gov.uk The US EPA has noted a very high risk for chronic aquatic exposures to triphenyl phosphate, a related compound. mdpi.com
Endocrine Disruption: Some OPEs have been shown to possess endocrine-disrupting properties. cir-safety.orgresearchgate.netanses.fr Research is needed to determine the potential of this compound to interfere with the endocrine systems of wildlife, which could lead to adverse reproductive and developmental effects. anses.fr
Subtle and Sub-lethal Effects: Beyond overt toxicity, low-level exposure to this compound may cause subtle behavioral changes, altered gene expression, or other sub-lethal effects that could have population-level consequences.
Development of Sustainable Alternatives and Remediation Technologies
Addressing the potential risks associated with this compound involves a two-pronged approach: developing safer, sustainable alternatives and creating effective remediation technologies for existing contamination.
Sustainable Alternatives:
The demand for eco-friendly flame retardants is growing. numberanalytics.com Ideal alternatives to this compound should be:
Biodegradable: They should break down into harmless substances in the environment. numberanalytics.com
Non-toxic: They should not pose a risk to human health or ecosystems. numberanalytics.com
Effective: They must meet fire safety standards.
Potential categories of sustainable alternatives include:
Bio-based Flame Retardants: These are derived from renewable resources like plants and animals. numberanalytics.com Examples include materials based on starch, lignin, and DNA. mdpi.com
Nitrogen-based and Phosphorus-based Flame Retardants: Halogen-free compounds like melamine (B1676169) polyphosphate and ammonium (B1175870) polyphosphate are considered more environmentally friendly options. stonybrook.edu
Nanocomposites: Incorporating materials like graphene into biodegradable polymers can enhance their flame-retardant properties without compromising their mechanical strength. stonybrook.edu
Remediation Technologies:
For areas already contaminated with this compound, effective remediation strategies are necessary.
Bioremediation: This approach utilizes microorganisms or their enzymes to break down pollutants. plantarchives.orgmdpi.com Some bacteria have been found to degrade organophosphate pesticides, and research is ongoing to identify and engineer microbes capable of degrading this compound. plantarchives.orgnih.govresearchgate.netanu.edu.au Cell-free enzyme systems are also being explored to avoid the release of genetically modified organisms. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs): Techniques like ozonation and UV/H₂O₂ can be used to degrade OPEs in water treatment processes. mdpi.com
Adsorption: Using materials like activated carbon can effectively remove OPEs from water. nih.gov
Table 2: Comparison of Remediation Technologies for Organophosphate Esters
| Technology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Bioremediation | Microbial or enzymatic degradation | Cost-effective, environmentally friendly. mdpi.com | Can be slow, dependent on environmental conditions. |
| Advanced Oxidation | Generation of highly reactive radicals | Rapid degradation. mdpi.com | Can be energy-intensive, may produce byproducts. |
| Adsorption | Binding of pollutants to a sorbent material | High removal efficiency. nih.gov | Requires disposal or regeneration of the sorbent. |
Advanced Mechanistic Toxicology and Structure-Activity Relationship Studies
To better predict the toxicity of this compound and related compounds, a deeper understanding of their mechanisms of action and the relationship between their chemical structure and biological activity is essential.
Mechanistic Toxicology:
In Vitro and In Silico Studies: High-throughput screening assays using cell lines and computational models can help to identify the molecular targets and cellular pathways affected by this compound. cir-safety.orgnih.gov For example, studies on the related compound triphenyl phosphate (TPHP) have used in vitro methods to investigate its effects on adipogenesis and bone metabolism. nih.govfrontiersin.org Network toxicology and molecular docking are computational tools that can help elucidate these mechanisms. frontiersin.orgnih.gov
Endocrine Disruption Pathways: Research on TPHP has shown that it can act as an endocrine disruptor by interfering with steroidogenesis and estrogen metabolism. cir-safety.orgnih.gov Similar investigations are needed for this compound to determine if it shares these properties.
Neurotoxicity: Some OPEs have been shown to be neurotoxic. mdpi.com Studies are required to assess the potential of this compound to affect the nervous system.
Structure-Activity Relationship (SAR) Studies:
SAR studies aim to correlate the chemical structure of a compound with its biological activity. By comparing the toxicity of this compound with other OPEs that have different alkyl chain lengths or aromatic substitutions, researchers can identify the chemical features that contribute to toxicity. This knowledge is invaluable for designing safer alternatives. For instance, comparing the effects of TPHP and its metabolite diphenyl phosphate (DPHP) has provided insights into how metabolism alters toxicity. nih.gov
Integrated Modeling Approaches for Environmental Systems
Multimedia Environmental Models:
Fugacity-Based Models: These models, such as the Multimedia Urban Model (MUM), can simulate the partitioning and movement of chemicals between different environmental compartments (air, water, soil, sediment, and biota). researchgate.netutoronto.ca
ppLFER-MUM: An updated version of MUM, the polyparameter linear free energy relationship-modified Multimedia Urban Model, has been used to model the fate and emissions of OPEs in urban environments like Toronto. utoronto.cacapes.gov.brdioxin20xx.orgacs.org These models can help to identify major emission sources and transport pathways. capes.gov.br
Risk Assessment Models:
Exposure and Effects Modeling: By integrating data on environmental concentrations with toxicological data, models can be used to estimate the risk that this compound poses to different species and ecosystems. mdpi.com
Food Web Models: These models can simulate the transfer and potential biomagnification of this compound through aquatic and terrestrial food chains, helping to identify organisms at higher risk of exposure. csic.es
The continued development and application of these integrated models will be essential for a holistic understanding of the environmental behavior of this compound and for informing effective management and regulatory decisions.
Q & A
Q. How can in vitro assays predict in vivo metabolic outcomes for TPeP?
- Methodological Answer : Use hepatic microsomal incubations to characterize phase I/II metabolism (e.g., cytochrome P450-mediated oxidation). Validate metabolites via high-resolution MS and compare with in vivo urinary metabolite profiles. Adjust for interspecies differences using allometric scaling .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
